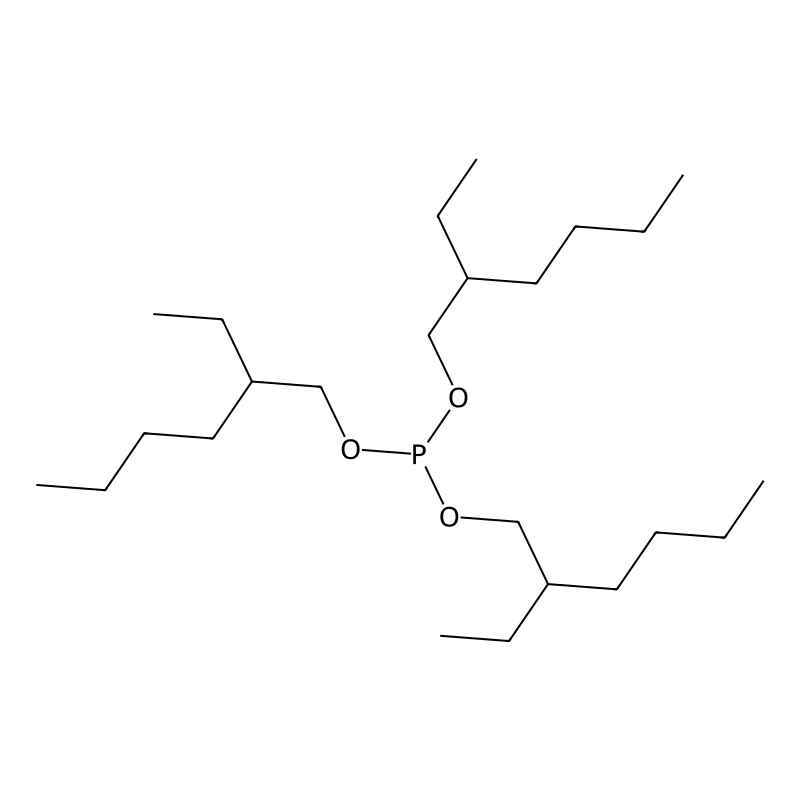

Tris(2-ethylhexyl) phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tris(2-ethylhexyl) phosphite (CAS 301-13-3) is a high-molecular-weight, sterically hindered aliphatic phosphite ester primarily utilized as a high-performance secondary antioxidant and heat stabilizer . Operating via the rapid reduction of polymer hydroperoxides into stable alcohols, this P(III) compound prevents chain scission and crosslinking during thermal processing. Unlike many solid antioxidants, it is a clear liquid at room temperature with a density of approximately 0.89 g/mL, facilitating seamless integration into liquid dosing systems [1]. Its phenol-free structure makes it a critical procurement target for modern polymer formulations requiring stringent environmental and toxicological compliance.

Generic substitution with traditional triaryl phosphites, such as Triphenyl phosphite (TPP) or Tris(nonylphenyl) phosphite (TNPP), introduces severe regulatory and toxicological liabilities . TPP contains free phenol and presents neurotoxic risks, while TNPP is heavily restricted due to the endocrine-disrupting properties of its nonylphenol degradation products[1]. Conversely, substituting with lower-chain aliphatic phosphites (e.g., triethyl phosphite) fails during procurement because their high volatility leads to rapid off-gassing and loss of the stabilizer during high-temperature melt extrusion. Tris(2-ethylhexyl) phosphite uniquely bridges this gap, offering the thermal stability and low volatility required for aggressive processing environments while remaining entirely free of restricted phenolic compounds .

Elimination of Endocrine-Disrupting Precursors in Polymer Stabilization

Unlike traditional triaryl phosphites such as Tris(nonylphenyl) phosphite (TNPP) and Triphenyl phosphite (TPP), which contain toxic free phenols and endocrine-disrupting nonylphenols, Tris(2-ethylhexyl) phosphite is an entirely aliphatic ester. Analytical quality indices confirm a phenol content of Non-Detectable (N.D.) . This complete elimination of phenolic precursors allows manufacturers to bypass stringent environmental restrictions associated with TNPP while maintaining equivalent hydroperoxide decomposition efficacy.

| Evidence Dimension | Free Phenol / Nonylphenol Content |

| Target Compound Data | Non-Detectable (0%) |

| Comparator Or Baseline | TNPP / TPP (Contains restricted phenolic compounds) |

| Quantified Difference | 100% reduction in restricted phenolic precursors |

| Conditions | Industrial polymer additive formulation |

Essential for procuring compliant stabilizers for consumer-contact plastics and environmentally sensitive materials where TNPP is banned.

Processability Advantage via Ambient Liquid State

In industrial compounding, the physical state of an additive dictates the dosing mechanism. Tris(2-ethylhexyl) phosphite is a clear liquid at 20–25°C with a density of ~0.89 g/mL [1]. In contrast, widely used high-molecular-weight phosphites like Tris(2,4-di-tert-butylphenyl) phosphite (AO168) are solid powders with melting points around 180°C. The liquid nature of Tris(2-ethylhexyl) phosphite enables direct continuous-feed pumping into extruders, eliminating the dust explosion hazards and pre-melting energy costs associated with solid antioxidants.

| Evidence Dimension | Physical State at Ambient Temperature |

| Target Compound Data | Liquid (Density ~0.89 g/mL) |

| Comparator Or Baseline | AO168 (Solid powder, MP ~180°C) |

| Quantified Difference | Transition from high-melting solid to pumpable liquid |

| Conditions | Standard ambient handling (20-25°C) |

Allows for automated liquid dosing in polymer extrusion, reducing labor, energy costs, and airborne particulate hazards.

Thermal Stability and Retention During Melt Processing

For a liquid phosphite to be viable in high-temperature polymer processing, it must resist volatilization. Tris(2-ethylhexyl) phosphite possesses a high molecular weight of 418.6 g/mol and a flash point of 194°C . When compared to lower-chain aliphatic alternatives like Triethyl phosphite (MW 166 g/mol, flash point ~54°C), Tris(2-ethylhexyl) phosphite exhibits drastically lower vapor pressure at processing temperatures. This prevents the additive from flashing off during PVC or ABS compounding, ensuring the active P(III) centers remain in the polymer matrix to decompose hydroperoxides.

| Evidence Dimension | Molecular Weight and Flash Point |

| Target Compound Data | MW 418.6 g/mol, Flash Point 194°C |

| Comparator Or Baseline | Triethyl phosphite (MW 166 g/mol, Flash Point ~54°C) |

| Quantified Difference | 2.5x higher molecular weight and 140°C higher flash point |

| Conditions | High-temperature polymer melt extrusion |

Prevents additive loss and equipment fouling due to off-gassing, ensuring consistent thermal protection of the final polymer.

Regulatory-Compliant PVC and Polyurethane Heat Stabilization

Tris(2-ethylhexyl) phosphite is deployed as a non-discoloring secondary antioxidant during the extrusion and molding of PVC and PU . It prevents yellowing and thermal degradation without introducing the toxic phenols associated with legacy stabilizers.

Phenol-Free Elastomer Compounding

Applied in SBR (Styrene-Butadiene Rubber) and ABS formulations where regulatory compliance mandates the exclusion of nonylphenol . It acts synergistically with primary antioxidants to maintain stable viscosity during storage and processing.

High-Performance Lubricant Additive Formulation

Utilized as an extreme-pressure and anti-wear additive in specialized lubricants . Its liquid state ensures seamless blending into base oils, while its phosphorus core provides essential metal surface protection under high-friction conditions.

Purity

Physical Description

XLogP3

Boiling Point

Flash Point

Density

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Irritant